2-(4-Nitropyrazol-1-yl)cyclopentan-1-one
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Overview
Description
2-(4-Nitropyrazol-1-yl)cyclopentan-1-one is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a cyclopentanone ring substituted with a 4-nitropyrazole group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitropyrazol-1-yl)cyclopentan-1-one typically involves the reaction of cyclopentanone with 4-nitropyrazole under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. Industrial processes may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitropyrazol-1-yl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(4-aminopyrazol-1-yl)cyclopentan-1-one, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
2-(4-Nitropyrazol-1-yl)cyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Nitropyrazol-1-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes. Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminopyrazol-1-yl)cyclopentan-1-one
- 2-(4-Methylpyrazol-1-yl)cyclopentan-1-one
- 2-(4-Chloropyrazol-1-yl)cyclopentan-1-one
Uniqueness
2-(4-Nitropyrazol-1-yl)cyclopentan-1-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents on the pyrazole ring.
Biological Activity
2-(4-Nitropyrazol-1-yl)cyclopentan-1-one is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H10N4O2
- CAS Number : 2445793-41-7
This compound features a cyclopentanone ring substituted with a nitropyrazole moiety, which contributes to its biological activity.
Biological Activity Overview
The biological activities of pyrazole derivatives, including this compound, have been extensively studied. The following sections summarize key findings related to its pharmacological effects.
1. Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance:
- A study reported that compounds similar to this compound showed high inhibition rates of pro-inflammatory cytokines such as TNF-α and IL-6. In particular, some derivatives achieved up to 93% inhibition of IL-6 at a concentration of 10 µM compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
Pyrazoles have also been evaluated for their antimicrobial properties:
- In vitro studies indicated that certain pyrazole derivatives possess potent antibacterial activity against various strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics .
3. Neuroprotective Effects
The neuroprotective potential of pyrazole derivatives has been explored in various models:
- Compounds similar to this compound demonstrated protective effects against neuronal cell death in models induced by neurotoxic agents. This suggests a potential application in treating neurodegenerative diseases .
Case Studies
Several studies have specifically investigated the biological activities of compounds related to this compound:
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Cyclization : The introduction of the cyclopentanone structure through cyclization reactions.
- Nitro Substitution : Incorporating the nitro group via electrophilic substitution methods.
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c12-8-3-1-2-7(8)10-5-6(4-9-10)11(13)14/h4-5,7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCDXYNRHAKPDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)N2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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